molecular formula C19H30BNO3 B15504384 4-[3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-propyl]-morpholine

4-[3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-propyl]-morpholine

Cat. No.: B15504384
M. Wt: 331.3 g/mol
InChI Key: KJIXFHVJYASQTN-UHFFFAOYSA-N
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Description

This compound (CAS 1150271-72-9) is a boronate ester featuring a morpholine moiety linked via a propyl chain to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Its molecular formula is C₁₉H₃₁BClNO₃ (hydrochloride salt form) with a molar mass of 367.72 g/mol . It is typically synthesized in two steps: (1) preparation of a morpholine-containing intermediate and (2) reaction with hydrochloric acid to form the hydrochloride salt . The compound is sensitive to moisture and requires refrigerated storage . Its primary applications include medicinal chemistry and cross-coupling reactions, leveraging the boronate group’s reactivity in Suzuki-Miyaura couplings .

Properties

Molecular Formula

C19H30BNO3

Molecular Weight

331.3 g/mol

IUPAC Name

4-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine

InChI

InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)17-9-5-7-16(15-17)8-6-10-21-11-13-22-14-12-21/h5,7,9,15H,6,8,10-14H2,1-4H3

InChI Key

KJIXFHVJYASQTN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCCN3CCOCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Linked Arylboronates
Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Features
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine C₁₆H₂₄BNO₃ 289.18 852227-95-3 Direct phenyl-morpholine linkage; used in cross-coupling
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine C₁₅H₂₃BN₂O₃ 290.17 485799-04-0 Pyridine core; higher solubility in polar solvents
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine C₁₃H₂₁BN₂O₃S 296.19 N/A Thiazole heterocycle; potential antimicrobial applications

Structural Insights :

  • Heterocyclic variants (pyridine, thiazole) exhibit distinct electronic properties. For example, the pyridine derivative (CAS 485799-04-0) has a lower logP (1.92 vs. 2.65 for the target compound), suggesting improved aqueous solubility .

Key Findings :

  • The target compound’s hydrochloride salt is more hygroscopic than its neutral analogs, limiting its use in moisture-sensitive reactions .
  • Pyridine-based derivatives (e.g., CAS 485799-04-0) show superior reactivity in cross-couplings due to reduced steric bulk and electron-withdrawing effects .

Q & A

Q. What safety protocols mitigate risks when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (reported irritancy ).
  • Ventilation : Use fume hoods for reactions releasing volatile boronates (e.g., pinacol byproducts) .
  • Storage : Seal in amber glass under argon at 2–8°C to prevent hydrolysis .

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